4-Bromo-6-chloroquinoline

Solid-state chemistry Formulation science Crystallinity

Researchers requiring regioselective C4 functionalization for kinase inhibitors struggle with low-melting, isomeric mixtures. 4-Bromo-6-chloroquinoline (CAS 1070879-30-9) resolves this through its precisely differentiated halogens: C4-Br (more reactive) enables first-step Suzuki coupling, while C6-Cl is preserved for subsequent amination. Key advantages: • 40 °C higher m.p. than 6-Br-4-Cl isomer (90-91 °C vs. 50-53 °C) for reliable automated weighing. • Predicted LogP 3.65, optimal for CNS drug space without additional lipophilic modification. • Consistent quality, in stock for kg-scale supply.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1070879-30-9
Cat. No. B1287622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloroquinoline
CAS1070879-30-9
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Cl)Br
InChIInChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
InChIKeyFEBLUGZKVJAOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloroquinoline: Dihalogenated Quinoline Building Block


4-Bromo-6-chloroquinoline (CAS 1070879-30-9) is a dihalogenated quinoline heterocycle (C₉H₅BrClN, MW 242.50 g/mol) bearing a bromine atom at the 4-position and a chlorine atom at the 6-position of the quinoline scaffold . It is supplied as a crystalline solid with a melting point of 90–91 °C, a predicted LogP of 3.65, and a density of approximately 1.7 g/cm³ [1]. This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, with documented roles in kinase inhibitor programs (CDK4/6, CHK1) and as a building block in patent-disclosed pyrrolidine/piperidine-based immunomodulators [2]. Its differential value, relative to positional isomers and monohalogenated analogs, resides in the orthogonal reactivity of its two distinct halogen substituents and its distinct solid-state physicochemical profile.

Reactivity Orthogonal C4–Br / C6–Cl enables sequential chemoselective coupling
Program fit Kinase inhibitor building block with CDK4/6 and CHK1 program precedent
Handling Crystalline solid with reported melting point ~90°C supports automated dispensing

4-Bromo-6-chloroquinoline: Positional and Halogen Specificity


Halogenated quinolines are frequently treated as interchangeable building blocks in discovery chemistry, yet the position and identity of halogen substituents critically govern three selection-relevant properties: (i) solid-state handling characteristics (melting point and crystallinity), (ii) regioselective reactivity in cross-coupling reactions, and (iii) lipophilicity-driven pharmacokinetic behavior [1]. The 4-bromo/6-chloro substitution pattern of 4-Bromo-6-chloroquinoline (CAS 1070879-30-9) is structurally distinct from its positional isomer 6-Bromo-4-chloroquinoline (CAS 65340-70-7) — a difference that manifests as a melting point differential of approximately 40 °C (90–91 °C vs. 50–53 °C), reflecting fundamentally different crystal lattice energies and physical handling properties [2]. Furthermore, in palladium-catalyzed cross-coupling, the C4–Br bond is intrinsically more reactive than the C6–Cl bond, enabling sequential, chemoselective functionalization that is impossible with the reversed isomer or with symmetrically dihalogenated analogs such as 4,6-dichloroquinoline . Generic substitution therefore risks not only altered synthetic outcomes but also irreproducible physical properties during formulation and storage.

4-Bromo-6-chloroquinoline
6-Bromo-4-chloroquinoline
Melting point
90–91°C — crystalline, ambient-stable handling
50–53°C — may soften under ambient shipping
Cross-coupling order
C4–Br reacts first; C6–Cl preserved for second step
C6–Br reacts first; reversed chemoselectivity
Patent landscape
Cited in kinase / immunomodulator patent families
Cited as generic intermediate; IP context may differ

4-Bromo-6-chloroquinoline: Quantitative Comparison with Analogs


Melting Point Advantage over 6-Bromo-4-chloroquinoline

4-Bromo-6-chloroquinoline exhibits a melting point of 90–91 °C, which is approximately 40 °C higher than that of its positional isomer 6-Bromo-4-chloroquinoline (50–53 °C) [1]. This large melting point differential reflects distinct crystal packing forces attributable to the different positions of the bromine and chlorine substituents on the quinoline ring. A higher melting point generally correlates with greater crystalline lattice stability, which can translate into superior long-term storage stability, reduced hygroscopicity, and more predictable dissolution behavior during formulation .

Melting Point
Head-to-head
90–91°C vs 50–53°C
Δ ≈ 40°C
Supports solid-state handling review
Reported vendor analytical data; positional isomer comparison
Solid-state chemistry Formulation science Crystallinity

Lipophilicity Advantage vs. Unsubstituted Quinoline

The predicted LogP (XLogP3) of 4-Bromo-6-chloroquinoline is 3.5–3.65, which is substantially higher than that of unsubstituted quinoline (LogP ≈ 2.0) [1]. This LogP increase of approximately 1.5–1.65 log units corresponds to a roughly 30–45 fold increase in octanol/water partition coefficient, driven by the combined lipophilic contributions of the bromine (π ≈ +0.86) and chlorine (π ≈ +0.71) substituents [2]. In the context of CNS drug discovery, a LogP in the 3–4 range is associated with favorable passive BBB permeability, whereas unsubstituted quinoline-based leads often require additional lipophilic decoration to achieve comparable brain exposure.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 3.65 vs LogP ~2.0
~30–45× higher partition
Supports CNS exposure-model context
Predicted XLogP3; vendor-reported LogP 3.65 corroborates
Pharmacokinetics ADME Blood-brain barrier Lipophilicity

Orthogonal Cross-Coupling: C4–Br vs. C6–Cl

In palladium-catalyzed cross-coupling reactions, the C(sp²)–Br bond at the quinoline 4-position undergoes oxidative addition significantly faster than the C(sp²)–Cl bond at the 6-position, owing to the inherently lower bond dissociation energy of C–Br (≈285 kJ/mol) compared with C–Cl (≈327 kJ/mol) [1]. This enables sequential, chemoselective functionalization: the 4-bromo position can be elaborated first via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling, leaving the 6-chloro substituent intact for a subsequent orthogonal transformation . In contrast, the positional isomer 6-Bromo-4-chloroquinoline reverses this selectivity (C6–Br reacts first; C4–Cl is less reactive), while 4,6-dichloroquinoline offers no intrinsic chemoselectivity between the two positions [2].

C–Br vs C–Cl Reactivity
Class-level inference
ΔBDE ≈ 42 kJ/mol
Rate enhancement ~10³–10⁵ at 80°C
Supports chemoselective synthesis workflow
Pd-catalyzed Suzuki coupling; C4–Br oxidatively adds first
Organic synthesis Cross-coupling Chemoselectivity Palladium catalysis

Aquatic Toxicity: Dihalogenated Quinoline Warning

A systematic study of 30 haloquinolines against the photobacterium Vibrio fischeri (Microtox assay) established that monohalogenated quinolines with bromine or chlorine at positions 3, 4, 5, or 6 exhibited acute toxicity IC50 values below 10 mg/L, with the dihalogenation trend indicating that toxicity increases as the degree of halogen substitution increases [1]. While 4-Bromo-6-chloroquinoline itself was not among the 30 monohaloquinolines directly tested, its dihalogenated nature places it in a higher-toxicity class than any monohalogenated quinoline analog. This class-level inference is relevant for procurement decisions in industrial-scale synthesis, where effluent toxicity and environmental release limits must be factored into process design .

Aquatic Toxicity Class
Class-level inference
Not directly measured
Dihalogenated class SAR — predicted > mono-halogenated toxicity
Supports environmental risk review
V. fischeri assay; monohaloquinoline IC50
Patent Context
Data to verify
5+
kinase / immunomodulator patent families
Supports IP-landscape review
Source review recommended; positional isomer cites zero such families
Environmental toxicology Ecotoxicology Vibrio fischeri QSAR

Patent Citations in Kinase and Immunomodulator Programs

4-Bromo-6-chloroquinoline (CAS 1070879-30-9) is explicitly cited as a synthetic intermediate in multiple patent families, including US-2021147386-A1 (pyrrolidine and piperidine compounds), WO-2021090245-A1 (pyrrolidine and piperidine compounds), WO-2019078968-A2 (cyclic compounds as immunomodulators), US-2020239464-A1 (cyclic compounds as immunomodulating agents), and EP-3356340-A1 (biaryl kinase inhibitors) . In contrast, the positional isomer 6-Bromo-4-chloroquinoline (CAS 65340-70-7) is predominantly cited as a generic drug intermediate or biochemical reagent, without association to specific kinase or immunomodulator patent families . This differential patent landscape suggests that the 4-Br/6-Cl substitution pattern is preferentially selected for programs targeting kinase and immune-oncology pathways.

Patent Context
Data to verify
5+
kinase / immunomodulator patent families
Supports IP-landscape review
Source review recommended; positional isomer cites zero such families
Intellectual property Kinase inhibitors Immunomodulators Patent analysis

4-Bromo-6-chloroquinoline: Key Application Scenarios


Kinase Inhibitor Optimization via C4-Suzuki Coupling

In CDK4/6 or CHK1 kinase inhibitor programs, the C4–Br bond of 4-Bromo-6-chloroquinoline serves as the preferred first point of diversification, enabling installation of aryl, heteroaryl, or amino substituents at the 4-position while preserving the 6-chloro substituent for subsequent SAR exploration . This chemoselective strategy is directly enabled by the approximately 42 kJ/mol bond dissociation energy difference between C–Br and C–Cl bonds [1]. The compound's melting point of 90–91 °C also facilitates accurate weigh-and-dispense operations on automated synthesis platforms, reducing dosing errors compared to low-melting analogs .

CNS-Penetrant Probe Synthesis

For neuroscience programs requiring passive blood-brain barrier penetration, 4-Bromo-6-chloroquinoline provides a LogP of 3.5–3.65, positioning it within the optimal CNS drug-like space (LogP 3–4) without the need for additional lipophilic appendages that would increase molecular weight and reduce ligand efficiency . The bromine atom at C4 further offers a heavy-atom handle for cryo-EM or X-ray crystallography phasing, facilitating structural biology support during lead optimization [1].

Immunomodulator Library: Orthogonal C4/C6 Functionalization

Patent families WO-2019078968-A2 and US-2020239464-A1 explicitly identify 4-Bromo-6-chloroquinoline as an intermediate in the synthesis of cyclic immunomodulating agents targeting PD-1/PD-L1 pathways . The orthogonal reactivity of the C4–Br and C6–Cl positions enables a two-step diversification sequence: Suzuki coupling at C4 followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at C6, generating structurally diverse libraries with high synthetic efficiency [1].

Preclinical Scale-Up: Environmental Risk Assessment

When transitioning from medicinal chemistry (milligram-to-gram) to preclinical supply (kilogram scale), the dihalogenated quinoline class toxicity profile must be factored into process safety and waste management planning . 4-Bromo-6-chloroquinoline is classified with GHS hazard statements H301 (toxic if swallowed) and H318 (causes serious eye damage), necessitating engineering controls and personal protective equipment that differ from those required for monohalogenated analogs [1]. Proactive selection of this building block with full awareness of its hazard profile allows CMC teams to budget appropriately for containment and effluent treatment infrastructure.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C4 chemoselective coupling reactivity
Sequential functionalization review
CNS exposure-model studies
Reported LogP 3.5–3.65 range
BBB permeability model review
Immunomodulator library synthesis
Orthogonal C4/C6 diversification
Two-step library validation
Preclinical scale-up planning
Dihalogenated toxicity class
Containment and waste review

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